5-Bromo-2-(trifluoromethoxy)benzyl chloride
Description
Properties
IUPAC Name |
4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-1-2-7(5(3-6)4-10)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJUTDFJHJUDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207327 | |
| Record name | Benzene, 4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-60-8 | |
| Record name | Benzene, 4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-bromo-2-(chloromethyl)-1-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethoxy)benzyl chloride typically involves the introduction of the bromine and trifluoromethoxy groups onto a benzyl chloride precursor. One common method is the bromination of 2-(trifluoromethoxy)benzyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethoxy)benzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety is susceptible to nucleophilic substitution reactions, where the chloride ion is replaced by a nucleophile such as an amine, alcohol, or thiol.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-(trifluoromethoxy)benzyl chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is 2-(trifluoromethoxy)benzyl chloride.
Scientific Research Applications
Organic Synthesis
5-Bromo-2-(trifluoromethoxy)benzyl chloride serves as a building block in organic synthesis , particularly for creating complex molecules and pharmaceuticals. Its unique trifluoromethoxy group enhances the reactivity and selectivity in various synthetic pathways, making it valuable for chemists.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a precursor for synthesizing complex organic compounds. |
| Pharmaceutical Development | Acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). |
Biological Research
In biological contexts, this compound can be used to modify biomolecules , enabling researchers to study biological processes and develop new drugs. The presence of the trifluoromethoxy group can influence the interaction of the compound with biological targets, potentially enhancing drug efficacy.
| Biological Application | Impact |
|---|---|
| Drug Development | Facilitates the design of new therapeutics by modifying existing biomolecules. |
| Mechanistic Studies | Helps in elucidating mechanisms of action for various biological pathways. |
Medicinal Chemistry
In medicinal chemistry, this compound is crucial for synthesizing compounds with enhanced metabolic stability and bioavailability. It is particularly relevant in developing drugs targeting specific diseases due to its ability to form stable covalent bonds.
| Medicinal Chemistry Application | Significance |
|---|---|
| Synthesis of APIs | Essential for creating stable drug candidates with improved properties. |
| Development of Fluorinated Drugs | Enhances pharmacokinetic profiles due to fluorine's unique properties. |
Case Study 1: Synthesis of SGLT2 Inhibitors
A notable application of this compound is its use as an intermediate in synthesizing SGLT2 inhibitors, which are promising therapeutic agents for diabetes management. The synthetic routes developed have demonstrated scalability and efficiency, yielding significant quantities suitable for industrial production .
Case Study 2: Modification of Biomolecules
Research has shown that modifying biomolecules with this compound can alter their biological activity, leading to potential advancements in drug design and development. This modification allows for targeted therapies that can significantly improve patient outcomes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethoxy)benzyl chloride depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chloride ion is displaced by a nucleophile, forming a new covalent bond. The presence of the bromine and trifluoromethoxy groups can influence the reactivity and selectivity of the compound, making it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-bromo-2-(trifluoromethoxy)benzyl chloride and related compounds:
Key Comparative Analysis
Functional Group Reactivity :
- Benzyl Chloride vs. Benzoyl Chloride :
The benzyl chloride group in the target compound undergoes nucleophilic substitution (e.g., alkylation), whereas benzoyl chloride derivatives (e.g., 2-chloro-5-(trifluoromethoxy)benzoyl chloride) participate in acylation reactions. Benzoyl chlorides are generally more reactive due to the electron-deficient carbonyl carbon.
Substituent Effects :
- Bromo vs. Chloro :
Bromine’s larger atomic size and polarizability make 5-bromo-substituted compounds (e.g., the target compound) more susceptible to electrophilic substitution compared to chloro analogs (e.g., 2-chloro-5-(trifluoromethoxy)benzoyl chloride). - Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) :
The -OCF₃ group in the target compound provides stronger electron-withdrawing effects than -CF₃ (e.g., in 3-bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride, CAS: 2168326-54-1), enhancing stability and altering metabolic resistance in bioactive molecules.
Positional Isomerism :
- The position of substituents significantly impacts reactivity. For example, 3-bromo-5-(trifluoromethoxy)benzoyl chloride (CAS: 1092461-36-3) exhibits different electronic effects compared to the target compound due to the bromo group’s meta position relative to the carbonyl.
Biological Activity
5-Bromo-2-(trifluoromethoxy)benzyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C8H6BrF3O
- Molecular Weight : 253.04 g/mol
- CAS Number : 1393442-60-8
The biological activity of this compound primarily stems from its ability to interact with various biomolecules. It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds that may exhibit enhanced biological activity.
Target Enzymes and Pathways
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in various signaling pathways.
- Cellular Modulation : It can modify biomolecules, allowing for the study of biological processes and potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Type | Key Findings | Reference |
|---|---|---|
| In Vitro | Significant inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Potential inhibitor of enzymes involved in signaling | |
| Mechanistic Study | Induction of apoptosis in cancer cell lines |
Case Study 1: Anticancer Efficacy
In a controlled study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 12 µM after 72 hours of treatment, indicating significant potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
A mechanistic study demonstrated that the compound effectively inhibits Protein Tyrosine Phosphatase 1B (PTP1B), which is crucial for insulin signaling. This inhibition led to enhanced insulin sensitivity in vitro, suggesting possible applications in diabetes management.
Q & A
Q. Methodological Answer :
- ¹⁹F NMR : To confirm the trifluoromethoxy group (δ ~55-60 ppm) and rule out decomposition products like free fluoride.
- ¹³C NMR : To identify the benzyl chloride carbon (δ ~45-50 ppm) and bromine-induced deshielding effects on aromatic carbons.
- LCMS (ESI or APCI) : Use 0.05% formic acid in acetonitrile/water to monitor purity and detect byproducts (e.g., sulfonamide derivatives if sulfonic acid impurities are present) .
- Elemental Analysis : Critical for verifying halogen content (Br, Cl) due to potential isotopic interference in MS .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer :
The compound is moisture-sensitive and prone to hydrolysis. Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., DCM, THF) for reactions, and avoid prolonged exposure to humidity during weighing .
Advanced: How can researchers resolve contradictory reactivity data in nucleophilic substitution reactions?
Methodological Answer :
Contradictions in reactivity (e.g., variable yields in Suzuki couplings) may arise from competing pathways. Key considerations:
- Catalyst Selection : Use well-defined NHC-Pd catalysts (e.g., PEPPSI-type) for improved selectivity in C–S or C–C bond formation, as ligand choice significantly impacts reaction efficiency .
- Solvent Optimization : Polar aprotic solvents like DMF enhance nucleophilicity but may promote side reactions; test alternatives like toluene or dioxane.
- Additives : Silver salts (e.g., Ag₂O) can suppress halide scrambling in cross-couplings involving benzyl chloride .
Advanced: What strategies mitigate byproduct formation during benzylation reactions?
Methodological Answer :
Common byproducts include di-benzylated species or hydrolysis products. Mitigation strategies:
- Stoichiometric Control : Use a 1.1–1.3 molar excess of the nucleophile (e.g., amines, thiols) to minimize over-alkylation.
- Temperature Gradients : Perform reactions at 0°C to slow down competing pathways, then warm gradually.
- In Situ Monitoring : Use LCMS or TLC (with UV-active spots) to track reaction progress and quench at optimal conversion .
Advanced: How can this compound serve as a building block in pharmaceutical intermediates?
Methodological Answer :
The trifluoromethoxy and benzyl chloride groups make it a versatile precursor for:
- Kinase Inhibitors : Couple with pyridine or piperazine derivatives via Pd-catalyzed cross-coupling (e.g., with boronic acids from ).
- Antimicrobial Agents : React with thiadiazole or sulfonamide moieties under mild basic conditions (e.g., K₂CO₃ in acetone) .
- Crystallization Studies : Co-crystallize with target proteins to analyze binding modes, leveraging the bromine atom for X-ray diffraction .
Advanced: How to troubleshoot low yields in scaled-up syntheses?
Methodological Answer :
Scale-up challenges often relate to heat dissipation or impurity accumulation. Solutions include:
- Batch vs. Flow Chemistry : Use continuous flow reactors to maintain consistent temperature and mixing.
- Purification Protocols : Employ gradient flash chromatography (hexane/EtOAc) or recrystallization from ethanol/water to remove polymeric byproducts.
- Quality Control : Pre-purify starting materials (e.g., benzyl alcohol precursors) via distillation or column chromatography to eliminate trace aldehydes that degrade thionyl chloride .
Advanced: What computational methods support mechanistic studies of its reactivity?
Q. Methodological Answer :
- DFT Calculations : Model transition states for SN2 vs. radical pathways in substitution reactions.
- Docking Simulations : Predict interactions of derivatives with biological targets (e.g., SARS-CoV-2 proteases) using Schrödinger Suite or AutoDock.
- Hammett Analysis : Quantify electronic effects of substituents (Br, CF₃O) on reaction rates to guide synthetic planning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
